5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid
Description
The compound 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid is a heterocyclic carboxylic acid featuring a 1,2-oxazole core substituted at the 5-position with a propan-2-yl group bearing a Fmoc (9-fluorenylmethyloxycarbonyl) protected amine. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via mild bases like piperidine . The carboxylic acid moiety at the 3-position enhances solubility in polar solvents and facilitates conjugation reactions, making this compound valuable in medicinal chemistry and drug development.
Properties
Molecular Formula |
C22H20N2O5 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propan-2-yl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C22H20N2O5/c1-22(2,19-11-18(20(25)26)24-29-19)23-21(27)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-11,17H,12H2,1-2H3,(H,23,27)(H,25,26) |
InChI Key |
HZDUWGUZJDVSLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NO1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid typically involves:
- Protection of the amino group with the Fmoc moiety
- Introduction of the 1,2-oxazole ring system
- Functionalization of the side chain with an isopropyl substituent
The synthetic route can be divided into key stages:
- Preparation of the Fmoc-protected amino intermediate
- Formation of the 1,2-oxazole-3-carboxylic acid core
- Coupling of the protected amino side chain to the oxazole ring
Preparation of the Fmoc-Protected Amino Intermediate
The Fmoc protecting group is introduced via reaction of the amino precursor with 9-fluorenylmethyl chloroformate (Fmoc-Cl). Several literature procedures detail this reaction under mild basic conditions to avoid side reactions:
These methods emphasize low temperatures (0–20 °C) and use of mild bases such as sodium carbonate to facilitate selective Fmoc protection without decomposition.
Formation of the 1,2-Oxazole-3-Carboxylic Acid Core
The 1,2-oxazole ring is a heterocyclic structure that can be synthesized by cyclization reactions involving α-haloketones and hydroxylamine derivatives or by condensation of α-keto acids with appropriate nitrogen sources. While specific detailed procedures for this exact compound are limited in the literature, general oxazole synthesis methods apply:
- Cyclodehydration of α-aminocarbonyl compounds
- Use of oxazole ring-forming reagents under acidic or basic catalysis
The carboxylic acid group at the 3-position is typically introduced either by starting from a carboxylated precursor or by oxidation of a methyl substituent post-cyclization.
Coupling of Fmoc-Protected Amino Side Chain to Oxazole Core
The final step involves attaching the Fmoc-protected amino substituent to the oxazole ring at the 5-position. This can be achieved via:
- Nucleophilic substitution or addition reactions
- Peptide coupling reagents if the linkage involves amide bond formation
The reaction conditions are optimized to maintain the integrity of the Fmoc group and the oxazole ring.
Summary of Key Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Fmoc Protection | Fmoc-Cl, Na2CO3, 1,4-dioxane/water, 0–20 °C | 90 | High purity, mild conditions |
| Hydrazine Reaction | Hydrazine hydrate, diethyl ether, 0–20 °C | 81–98 | Formation of Fmoc-hydrazinecarboxylate |
| Cyclization to Oxazole Core | α-Haloketone + hydroxylamine or α-keto acid + N-source | Variable | Literature methods for oxazole synthesis |
| Coupling to Oxazole | Peptide coupling reagents or nucleophilic substitution | Variable | Conditions tailored to preserve Fmoc group |
Research Findings and Observations
- The Fmoc protection step is well-established with consistently high yields and purity, critical for downstream synthetic steps.
- Hydrazine-based methods for preparing Fmoc-protected hydrazine derivatives are effective and provide high yields with proper temperature control.
- The oxazole ring formation is a versatile step, but requires careful selection of starting materials and reaction conditions to avoid ring opening or side reactions.
- Coupling reactions must be optimized to prevent deprotection or degradation of the Fmoc group, often requiring mild bases and low temperatures.
- Purification is typically performed by silica gel chromatography using gradients of ethyl acetate and hexanes or dichloromethane mixtures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group.
Reduction: Reduction reactions can target the oxazole ring or the carboxylic acid group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group is a popular protecting group for amino acids, allowing for the sequential addition of amino acids to form peptides.
Biology
In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine
In medicine, peptides synthesized using this compound can be used in drug development, particularly in the design of peptide-based therapeutics.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide coupling reactions. It can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and analogous Fmoc-protected heterocyclic carboxylic acids:
Key Differences and Implications
Core Heterocycle: The target compound’s 1,2-oxazole core offers distinct electronic properties compared to 1,3-oxazole (as in CAS 2059954-29-7) or oxetane (CAS 129288-44-4). Oxazoles are aromatic, electron-deficient rings, favoring interactions with biological targets like enzymes or receptors. Oxetanes, being non-aromatic, may improve metabolic stability .
Substituent Effects: The propan-2-yl group in the target compound introduces steric bulk compared to the aminomethyl group in its analog (C₂₁H₁₈N₂O₅, ). This bulk may influence binding affinity in drug-receptor interactions. Ethyl substituents (e.g., CAS 2059954-29-7) or bromo-indole moieties (CAS 460751-66-0) alter lipophilicity and electronic profiles, impacting solubility and bioavailability .
Synthetic Accessibility :
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are common for introducing aryl/heteroaryl groups to carbazole or oxazole cores, as seen in . Modifications to the Fmoc group typically involve carbodiimide-mediated couplings .
Safety and Handling :
- Compounds like 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid (CAS 1592739-14-4) exhibit acute oral toxicity (H302) and skin irritation (H315), necessitating strict safety protocols during synthesis .
Biological Activity
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C30H34N2O6
- Molecular Weight : 518.60 g/mol
- CAS Number : 269062-80-8
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to exhibit activity through:
- Inhibition of Enzymatic Pathways : The oxazole moiety may interfere with key enzymes involved in metabolic pathways.
- Antitumor Activity : Studies suggest that compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating potential for use in cancer therapy .
- Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities, which may be relevant for treating infections .
Antitumor Activity
A study evaluated the antitumor potential of related compounds, indicating that modifications in the molecular structure can enhance efficacy against specific cancer types. For instance:
- Cell Lines Tested : A549 (lung carcinoma), HEP 2 (laryngeal carcinoma).
- Results : Compounds exhibited varying degrees of cytotoxicity with IC50 values ranging from 5.9 µg/mL to 80.0 µg/mL depending on structural variations and substituents on the oxazole ring .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds similar to this compound:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Zone of Inhibition : Measured at concentrations of 100 µg/mL, showing significant inhibition ranging from 12.6 mm to 22.3 mm depending on the specific derivative tested .
Case Study 1: Antitumor Efficacy
A series of N-substituted carbazoles were synthesized and tested for their anticancer properties against breast cancer cell lines (MCF-7). The study found that certain structural modifications led to enhanced cytotoxicity, with some compounds achieving LC50 values as low as 35.6 µg/mL .
| Compound | Cell Line | LC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 35.6 |
| Compound B | MCF-7 | 60.6 |
| Compound C | MCF-7 | 80.0 |
Case Study 2: Antimicrobial Activity
In another study, derivatives of carbazole were screened for antimicrobial activity against various pathogens. The results indicated that certain modifications significantly improved antibacterial efficacy.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | E. coli | 18.0 |
| Compound E | S. aureus | 22.3 |
| Compound F | C. albicans | 15.0 |
Q & A
Q. What are the critical steps in synthesizing 5-[2-(Fmoc-amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves sequential protection, cyclization, and deprotection steps. For example:
- Step 1 : Introduction of the Fmoc (fluorenylmethoxycarbonyl) protecting group to the amine moiety under anhydrous conditions using Fmoc-Cl and a base like pyridine .
- Step 2 : Oxazole ring formation via cyclization of a β-ketoamide intermediate, often catalyzed by dehydrating agents (e.g., POCl₃) or microwave-assisted methods to improve yield .
- Step 3 : Acidic deprotection (e.g., 20% piperidine in DMF) to remove the Fmoc group while preserving the oxazole core .
Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., DCM for cyclization) and temperature (e.g., 0–4°C for sensitive intermediates) to minimize side reactions like epimerization .
Q. How can purity and structural integrity be validated for this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% target peak area) .
- NMR : Confirm stereochemistry via H and C NMR. Key signals include the Fmoc aromatic protons (δ 7.2–7.8 ppm) and oxazole C=O (δ 160–165 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₁N₃O₅: 419.15) .
Q. What handling precautions are essential due to its toxicity profile?
- Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory irritation (Category 3) .
- Mitigation :
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Chiral Auxiliaries : Employ enantiopure starting materials (e.g., L/D-amino acids) to direct stereochemistry at the propan-2-yl group .
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to control oxazole ring configuration .
- Monitoring : Circular dichroism (CD) or chiral HPLC to verify enantiomeric excess (>98% ee) .
Q. What strategies mitigate side reactions during Fmoc deprotection?
- Acid Sensitivity : Avoid strong acids (e.g., TFA) that may hydrolyze the oxazole ring. Use mild conditions (20% piperidine in DMF, 30 min) .
- Byproduct Management : Add scavengers (e.g., thiophenol) to trap liberated Fmoc byproducts and prevent reattachment .
- Real-Time Monitoring : Use UV spectroscopy (λ = 301 nm for Fmoc removal kinetics) .
Q. How can bioactivity assays be designed to evaluate its therapeutic potential?
- Target Interaction Studies :
- SPR (Surface Plasmon Resonance) : Immobilize target proteins (e.g., enzymes) to measure binding affinity () .
- Fluorescence Quenching : Monitor interactions with tryptophan residues in proteins via fluorescence titration .
- Cellular Assays :
Q. How should contradictory data on stability be resolved?
Q. What computational methods support structure-activity relationship (SAR) studies?
- Docking Simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .
- QSAR Modeling : Train models on derivatives’ logP, polar surface area, and H-bond donors to optimize bioavailability .
- MD Simulations : Analyze conformational stability of the oxazole ring in aqueous vs. lipid bilayer environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
